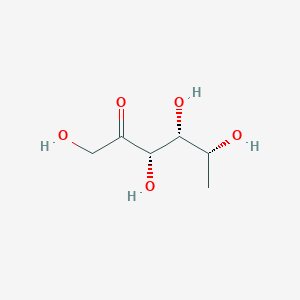
6-deoxy-D-fructose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-deoxy-D-fructose is a useful research compound. Its molecular formula is C6H12O5 and its molecular weight is 164.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Radiopharmaceutical Applications
1.1 PET Imaging of Cancer Metabolism
One of the most significant applications of 6-deoxy-D-fructose is in the development of radiopharmaceuticals for PET imaging. The compound has been labeled with fluorine-18 to create 6-deoxy-6-[18F]fluoro-D-fructose (6-[18F]FDF), which targets the fructose transporter GLUT5. This transporter is often overexpressed in various cancers, including breast cancer, making 6-[18F]FDF a promising candidate for imaging tumor metabolism.
- In Vitro Studies : Research indicates that 6-[18F]FDF shows a higher uptake in breast cancer cell lines (EMT-6 and MCF-7) compared to traditional glucose analogs like [18F]FDG. Specifically, it demonstrated a 10-fold higher potency than fructose in inhibiting its own uptake in EMT-6 cells, indicating its potential for selective imaging of GLUT5-expressing tumors .
- In Vivo Studies : In animal models, dynamic PET imaging revealed that 6-[18F]FDF accumulates significantly in tumor tissues, with peak uptake observed shortly after administration. For instance, in EMT-6 tumors, maximum standard uptake values reached approximately 1.23 within 15 minutes post-injection, decreasing over time but remaining detectable .
1.2 Neuroinflammation Imaging
Recent studies have expanded the application of 6-[18F]FDF to neuroimaging, specifically targeting microglial activation in neuroinflammatory conditions. In rodent models subjected to lipopolysaccharide (LPS) injections, increased accumulation of 6-[18F]FDF was noted at early time points post-injury, suggesting its utility in mapping neuroinflammatory responses .
Synthesis and Chemical Applications
2.1 Chemical Synthesis
This compound serves as a precursor for synthesizing various chemical compounds. Its derivatives are utilized to create complex molecules that have applications in flavoring agents and pharmaceuticals.
- Synthesis of FURANEOL : One notable application is its use as a starting material for synthesizing FURANEOL, a compound known for its sweet flavor and aroma properties. The conversion process involves several enzymatic reactions that leverage the unique structure of this compound .
Biochemical Research
3.1 Metabolic Pathway Studies
Research involving this compound has provided insights into metabolic pathways, particularly those involving fructose metabolism. The compound's interaction with key enzymes such as ketohexokinase highlights its role in understanding fructolysis and related metabolic disorders.
Eigenschaften
CAS-Nummer |
27180-09-2 |
|---|---|
Molekularformel |
C6H12O5 |
Molekulargewicht |
164.16 g/mol |
IUPAC-Name |
(3S,4R,5R)-1,3,4,5-tetrahydroxyhexan-2-one |
InChI |
InChI=1S/C6H12O5/c1-3(8)5(10)6(11)4(9)2-7/h3,5-8,10-11H,2H2,1H3/t3-,5-,6-/m1/s1 |
InChI-Schlüssel |
QZNPNKJXABGCRC-UYFOZJQFSA-N |
Isomerische SMILES |
C[C@H]([C@H]([C@@H](C(=O)CO)O)O)O |
Kanonische SMILES |
CC(C(C(C(=O)CO)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















